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Compound of Interest

6-Chloro-2-phenyl-1,3-
Compound Name:

benzothiazole
CAS No.: 7466-32-2
Cat. No.: B169005

Get Quote

Executive Technical Summary

o Compound Name: 6-Chloro-2-phenylbenzothiazole[1][2][3]
« CAS Number: 7466-32-2[1][3]

¢ Molecular Formula: C13HsCINS[1][3][4][5][6]

e Molecular Weight: 245.73 g/mol [4]

» Core Scaffold: Benzothiazole fused with a phenyl ring at the C2 position and a chlorine
substituent at the C6 position.

¢ Significance: This pharmacophore is a critical intermediate in the development of antitumor
agents (specifically for breast and colon cancer lines), amyloid imaging probes, and
antimicrobial compounds. Its planar, conjugated system allows for DNA intercalation and
specific enzyme binding (e.g., kinases).
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Synthesis & Purity Profile

To understand the impurity profile during analysis, one must understand the synthetic origin.
The dominant synthetic route involves the condensation of 2-amino-5-chlorothiophenol with
benzaldehyde under oxidative conditions.

Reaction Mechanism & Impurity Logic

The reaction proceeds via Schiff base formation followed by oxidative cyclization (Jacobsen
cyclization or similar oxidative closure).

« Critical Impurity A (Disulfide): Dimerization of the starting thiophenol (Bis(2-amino-5-
chlorophenyl)disulfide) occurs if oxidation happens prior to cyclization.

 Critical Impurity B (Imine intermediate): Incomplete cyclization leads to the open-chain
benzylidene intermediate.
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Figure 1: Synthetic pathway and potential impurity divergence.

Spectroscopic Characterization (The Core)

This section details the self-validating spectral features required to confirm the structure.
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UV-Vis Spectroscopy

e Primary Transition:

transitions due to the extended conjugation between the benzothiazole moiety and the C2-
phenyl ring.

» Diagnostic Bands:
o ~290-300 nm: Benzothiazole core absorption.
o ~325-335 nm: Charge transfer band associated with the 2-phenyl conjugation.

» Validation Check: A hypsochromic shift (blue shift) compared to this range suggests a loss of
planarity (steric hindrance) or interruption of conjugation (e.g., reduction of the C=N bond).

Infrared (IR) Spectroscopy

The IR spectrum serves as a fingerprint for functional group integrity.
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Nuclear Magnetic Resonance (NMR)
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NMR is the definitive tool for distinguishing the 6-chloro isomer from other regioisomers (e.g.,
5-chloro).

1H NMR (400 MHz, DMSO-ds or CDCls)

e The Logic of Assignment:

o The 2-Phenyl ring protons appear as two distinct sets: a multiplet for the meta/para
protons and a downfield multiplet for the ortho protons due to the deshielding cone of the
benzothiazole.

o The Benzothiazole core (positions 4, 5,[7][8][9][10] 7) shows a specific coupling pattern for
a 1,2,4-trisubstituted ring.
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H3', H4', HYS'
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Doublet of H5
7.40 1H J=8.8,2.0Hz ]
Doublets (dd) (Benzothiazole)

» Diagnostic Feature: The H7 proton appears as a narrow doublet (or singlet-like) at a high
chemical shift (~8.05 ppm) due to being flanked by the sulfur atom and the chlorine
substituent, confirming the 6-position substitution. If Cl were at position 5, you would see two
doublets with ortho-coupling (~8 Hz) for H6 and H7, and a singlet for H4.
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13C NMR (100 MHz)

Key carbon signals to verify:

e C2 (Benzothiazole): ~165-168 ppm (Most deshielded, C=N).
e C-CI (C6): ~130-132 ppm (Shifted due to CI).

e Phenyl Ipso (C1'): ~133 ppm.

Mass Spectrometry (MS)

« lonization: ESI+ or EI.

e Molecular lon: [M]* = 245.0.

 |sotope Pattern: A distinct 3:1 ratio for peaks at m/z 245 and 247, confirming the presence of
a single Chlorine atom.

e Fragmentation:
o Loss of Cl radical ([M-35]%).
o Cleavage of the nitrile fragment (Ph-CN) in high-energy collisions.

Structural Validation Logic (Decision Tree)

Use this logic flow to troubleshoot or validate your synthesized compound.
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Crude Product Analysis
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Figure 2: Analytical decision tree for structural validation.
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¢ General Benzothiazole Chemistry:RSC Advances. "Iron catalyzed efficient synthesis of 2-
arylbenzothiazoles."

e Compound Data:PubChem. "6-Chloro-2-benzothiazolamine (Precursor Data)."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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